molecular formula C15H26ClN3O B1431709 1-[5-(Cyclopentylmethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride CAS No. 1423029-11-1

1-[5-(Cyclopentylmethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride

Cat. No.: B1431709
CAS No.: 1423029-11-1
M. Wt: 299.84 g/mol
InChI Key: JXNPTMFJSZDNFU-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The systematic nomenclature of this compound reflects the International Union of Pure and Applied Chemistry naming conventions for complex heterocyclic systems. The compound's International Union of Pure and Applied Chemistry designation follows established protocols for naming substituted oxadiazole derivatives, with the cycloheptan-1-amine moiety serving as the primary structural backbone and the oxadiazole ring system functioning as a substituent at the 1-position.

The molecular formula C₁₅H₂₆ClN₃O provides essential compositional information, indicating the presence of fifteen carbon atoms, twenty-six hydrogen atoms, one chlorine atom, three nitrogen atoms, and one oxygen atom. This formula corresponds to a molecular weight of 299.84 grams per mole for the hydrochloride salt form, with the free base having a molecular weight of 263.38 grams per mole. The presence of three nitrogen atoms reflects the compound's structural complexity, with two nitrogen atoms residing within the oxadiazole ring system and one forming the primary amine functionality.

Structural identification relies heavily on spectroscopic and analytical techniques, with the compound's unique Simplified Molecular Input Line Entry System notation providing a standardized representation of its connectivity. The Simplified Molecular Input Line Entry System code C1CCCC(CC1)(C2=NOC(=N2)CC3CCCC3)N accurately captures the compound's three-dimensional architecture, including the cycloheptane ring, the oxadiazole heterocycle, and the pendant cyclopentylmethyl substituent. This notation system enables precise database searches and computational modeling applications.

Structural Parameter Value Reference
Molecular Formula (HCl salt) C₁₅H₂₆ClN₃O
Molecular Formula (free base) C₁₅H₂₅N₃O
Molecular Weight (HCl salt) 299.84 g/mol
Molecular Weight (free base) 263.38 g/mol
Chemical Abstracts Service Number 1423029-11-1
PubChem Compound Identifier 71757439
Beilstein Database Number MFCD22628466

The compound's International Chemical Identifier provides additional structural verification through its systematic encoding of molecular connectivity. The International Chemical Identifier string InChI=1S/C15H25N3O.ClH/c16-15(9-5-1-2-6-10-15)14-17-13(19-18-14)11-12-7-3-4-8-12;/h12H,1-11,16H2;1H describes both the organic component and the hydrochloride salt formation, ensuring unambiguous identification across chemical databases and literature sources. This standardized representation facilitates computational analysis and cross-referencing with related chemical structures.

The stereochemical aspects of the compound merit particular attention, as the cycloheptane ring system can adopt multiple conformational states that may influence biological activity. While specific stereochemical descriptors are not explicitly defined in the available nomenclature, the compound's three-dimensional structure likely exists as a dynamic equilibrium of conformers, each potentially contributing to the overall biological profile. Advanced computational modeling techniques can provide insights into the preferred conformational states and their relative energies, informing structure-activity relationship studies and optimization efforts.

Historical Context of Oxadiazole Derivatives in Medicinal Chemistry

The historical development of oxadiazole derivatives in medicinal chemistry represents a remarkable journey spanning over 140 years, beginning with the initial synthesis of 1,2,4-oxadiazole by Tiemann and Krüger in 1884. This pioneering work established the foundation for what would eventually become one of the most important heterocyclic scaffolds in pharmaceutical research. The compound was originally classified as azoxime or furo[ab1]diazole, reflecting the limited understanding of heterocyclic chemistry at that time. However, the true potential of this structural class remained largely unexplored for nearly eight decades following its discovery.

The resurgence of interest in oxadiazole chemistry occurred in the early 1940s when researchers began systematic investigations into the biological activities of these heterocyclic compounds. This renewed focus led to the identification of significant pharmacological properties, culminating in the development of Oxolamine, the first commercial drug containing a 1,2,4-oxadiazole ring system. Introduced to the pharmaceutical market as a cough suppressant in the 1960s, Oxolamine demonstrated the therapeutic potential of oxadiazole-based molecules and established the precedent for future drug development efforts.

The evolution of oxadiazole derivatives in medicinal chemistry accelerated significantly during the latter half of the twentieth century, driven by advances in synthetic methodology and structure-activity relationship understanding. Researchers recognized that the 1,2,4-oxadiazole ring system offered unique bioisosteric properties, serving as an effective replacement for traditional functional groups such as esters and amides. This discovery was particularly valuable in addressing metabolic stability concerns, as oxadiazole rings demonstrate exceptional resistance to hydrolytic degradation compared to their conventional counterparts.

Decade Major Development Significance Reference
1880s Initial synthesis by Tiemann and Krüger Foundation of oxadiazole chemistry
1940s First biological activity studies Recognition of therapeutic potential
1960s Oxolamine market introduction First commercial oxadiazole drug
1980s-1990s Bioisosteric applications discovery Enhanced metabolic stability understanding
2000s-Present Accelerated research interest Doubling of scientific publications

The contemporary era of oxadiazole research, spanning from 2000 to the present, has witnessed an unprecedented surge in scientific interest and pharmaceutical applications. According to Web of Science data, research activity in this field has doubled over the past fifteen years, reflecting the growing recognition of oxadiazole derivatives as privileged scaffolds in drug discovery. This increased attention has led to the identification of diverse biological activities, including anticancer, anti-inflammatory, anticonvulsant, antiviral, antibacterial, antifungal, antidepressant, and analgesic properties.

Modern pharmaceutical research has revealed that 1,2,4-oxadiazole derivatives demonstrate remarkable versatility in targeting multiple biological pathways and receptor systems. These compounds have shown inhibitory activity against enzymes such as Human Deacetylase Sirtuin 2, Carbonic Anhydrase, Histone Deacetylase, and Rearranged during Transfection kinase, while also exhibiting affinity for various receptor types including sigma, orexin, kappa opioid, and estradiol receptors. The breadth of these interactions underscores the structural flexibility and pharmacological potential inherent in the oxadiazole framework.

The development of structure-activity relationship principles for oxadiazole derivatives has revealed important insights into the molecular determinants of biological activity. Research has demonstrated that substitution patterns on the oxadiazole ring, particularly at the 3- and 5-positions, significantly influence pharmacological profiles and selectivity patterns. These findings have informed the rational design of new compounds, including complex structures such as this compound, which incorporate multiple structural elements designed to optimize specific biological interactions.

The synthetic accessibility of oxadiazole derivatives has improved dramatically through the development of advanced methodologies, including microwave-assisted synthesis, ultrasound irradiation techniques, and novel coupling strategies. These technological advances have enabled the preparation of increasingly complex molecular architectures while maintaining acceptable yields and purities. The availability of diverse synthetic approaches has facilitated the exploration of structure-activity relationships and the optimization of pharmacological properties for specific therapeutic applications.

Properties

IUPAC Name

1-[5-(cyclopentylmethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O.ClH/c16-15(9-5-1-2-6-10-15)14-17-13(19-18-14)11-12-7-3-4-8-12;/h12H,1-11,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNPTMFJSZDNFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C2=NOC(=N2)CC3CCCC3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423029-11-1
Record name Cycloheptanamine, 1-[5-(cyclopentylmethyl)-1,2,4-oxadiazol-3-yl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423029-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

1-[5-(Cyclopentylmethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride is a novel compound with significant potential in pharmacological applications. Its unique structure, featuring a cycloheptane ring and an oxadiazole moiety, suggests various biological activities. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties as well as its effects on cell viability.

Chemical Structure and Properties

The molecular formula of this compound is C15H26ClN3O with a molecular weight of approximately 299.84 g/mol. The compound is typically presented as a hydrochloride salt, enhancing its solubility and stability in biological assays.

PropertyValue
Molecular FormulaC15H26ClN3O
Molecular Weight299.84 g/mol
AppearancePowder
Storage Temperature4 °C

Antitumor Activity

Recent studies have indicated that compounds similar to 1-[5-(cyclopentylmethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine exhibit promising antitumor properties. In vitro assays have been conducted using various cancer cell lines, including human lung cancer cells (A549, HCC827, NCI-H358) and normal lung fibroblasts (MRC-5).

Case Study: Antitumor Efficacy
In one study, the compound was tested against three human lung cancer cell lines using both two-dimensional (2D) and three-dimensional (3D) culture systems. The results demonstrated varying degrees of cytotoxicity:

Cell LineIC50 (μM) in 2D AssayIC50 (μM) in 3D Assay
A5496.75 ± 0.199.31 ± 0.78
HCC8275.13 ± 0.9720.46 ± 8.63
NCI-H3586.48 ± 0.1116.00 ± 9.38

The compound showed significant activity against the A549 cell line in both assay formats, indicating its potential as an effective anticancer agent. However, it also exhibited moderate cytotoxicity against normal MRC-5 cells, suggesting that further structural optimization may be necessary to enhance selectivity for cancer cells while minimizing toxicity to healthy cells .

The mechanism by which 1-[5-(cyclopentylmethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine exerts its biological effects is not fully elucidated but may involve:

  • Inhibition of Cell Proliferation : The compound likely interferes with cellular processes that regulate the cell cycle.
  • Induction of Apoptosis : It may trigger programmed cell death pathways in cancer cells.
  • Antimicrobial Action : Potential disruption of bacterial membranes or inhibition of critical enzymes involved in bacterial metabolism.

Safety and Toxicology

Safety data for this compound remain sparse; however, preliminary assessments suggest that it may pose risks similar to other oxadiazole derivatives, including potential irritant effects upon contact with skin or mucous membranes . Further toxicological studies are warranted to establish a comprehensive safety profile.

Scientific Research Applications

Medicinal Chemistry

The compound's unique structure suggests potential therapeutic applications. The oxadiazole moiety is known for its bioactivity, often associated with antimicrobial and anti-inflammatory properties. Research indicates that derivatives of oxadiazoles can exhibit significant biological activities, making this compound a candidate for further pharmacological studies.

Case Study: Antimicrobial Activity
A study focused on oxadiazole derivatives demonstrated that modifications to the oxadiazole ring could enhance antimicrobial activity against various pathogens. This suggests that 1-[5-(Cyclopentylmethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride may also possess similar properties, warranting further investigation.

Neuropharmacology

Preliminary research indicates that compounds containing cycloheptane structures may influence neurotransmitter systems. Given its structural attributes, this compound could be explored for neuropharmacological effects, particularly in the context of neurodegenerative diseases.

Case Study: Neuroprotective Effects
Research on related cycloheptane derivatives has shown potential neuroprotective effects in animal models of Alzheimer's disease. This opens avenues for studying the neuroprotective potential of this compound in similar contexts.

Materials Science

The compound's unique chemical structure may allow it to be utilized in the development of new materials, particularly in polymer science and nanotechnology. Its properties could be leveraged to create advanced materials with specific functionalities.

Data Table: Potential Applications in Materials Science

Application AreaPotential UseAdvantages
Polymer ScienceAdditive for enhanced polymer propertiesImproved thermal stability
NanotechnologyComponent in nanocompositesEnhanced mechanical strength
CoatingsProtective coatingsIncreased durability

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The substituent on the 1,2,4-oxadiazole ring and the cyclic amine backbone significantly influence molecular interactions. Key analogs include:

Compound Name Substituent on Oxadiazole Cyclic Amine Backbone Molecular Formula Key Differences vs. Target Compound Reference
1-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride Oxolan-3-yl (tetrahydrofuran) Cycloheptane C₁₃H₂₁N₃O₂ Oxolan substituent is less lipophilic than cyclopentylmethyl.
1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cycloheptan-1-amine dihydrochloride Dimethylaminomethyl Cycloheptane C₁₂H₂₄Cl₂N₄O Basic dimethylamino group enhances solubility; dihydrochloride salt.
1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine hydrochloride Methyl Cyclohexane C₉H₁₅N₃O Smaller cyclohexane ring and methyl group reduce steric bulk.
4-(5-[4-Butylcyclohexyl]-1,2,4-oxadiazol-3-yl)pyridine (PSN375963) 4-Butylcyclohexyl Pyridine C₁₇H₂₄N₃O Aromatic pyridine replaces cycloheptane, altering binding motifs.

Key Observations :

  • Cyclopentylmethyl vs.
  • Dimethylaminomethyl: This substituent introduces basicity, improving water solubility (via dihydrochloride salt) but may reduce metabolic stability due to amine reactivity .
  • Backbone Flexibility : The cycloheptane ring in the target compound offers greater conformational flexibility than cyclohexane analogs, possibly affecting receptor binding .

Physicochemical Properties

Collision cross-section (CCS) data and solubility profiles highlight differences:

Compound Predicted CCS (Ų) [M+H]+ Solubility (HCl Salt) LogP (Estimated) Reference
Target Compound Not reported High (hydrochloride) ~3.5 N/A
1-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride 198.7 Moderate ~2.8
1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cycloheptan-1-amine dihydrochloride Not reported Very High ~1.2
1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine hydrochloride 175.2 High ~2.0

Key Observations :

  • The target compound’s cyclopentylmethyl group likely increases LogP compared to oxolan or methyl analogs, favoring membrane permeability.
  • Dihydrochloride salts (e.g., dimethylaminomethyl analog) exhibit superior solubility but may require higher doses for efficacy .

Preparation Methods

Synthesis of the Oxadiazole Core

The 1,2,4-oxadiazole ring is commonly synthesized via cyclization reactions involving amidoximes or hydrazides with carboxylic acid derivatives or their activated forms (e.g., acid chlorides, esters). A typical route includes:

  • Preparation of an amidoxime intermediate from the corresponding nitrile.
  • Cyclodehydration with a carboxylic acid or derivative bearing the cyclopentylmethyl substituent.

This method yields the 1,2,4-oxadiazole ring bearing the cyclopentylmethyl group at the 5-position.

Formation of the Hydrochloride Salt

The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) in an appropriate solvent such as ethanol or ether. This salt formation enhances the compound’s stability, crystallinity, and ease of purification.

Representative Synthesis Example (Literature-Based)

While specific detailed experimental procedures for this exact compound are limited in the public domain, analogous oxadiazole derivatives have been synthesized via the following general protocol:

Step Reagents and Conditions Outcome
1. Amidoxime formation React nitrile precursor with hydroxylamine hydrochloride in ethanol under reflux Amidoxime intermediate
2. Cyclization React amidoxime with cyclopentylmethyl carboxylic acid chloride or ester in presence of base (e.g., pyridine) 1,2,4-Oxadiazole ring with cyclopentylmethyl substituent
3. Amine substitution React oxadiazole intermediate with cycloheptan-1-amine in solvent (e.g., DMF) at elevated temperature 1-[5-(Cyclopentylmethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine (free base)
4. Salt formation Treat free base with HCl in ethanol or ether Hydrochloride salt

Analytical and Purification Considerations

  • Purification is commonly achieved by recrystallization from suitable solvents or by chromatographic techniques.
  • Characterization includes NMR (¹H, ¹³C), IR spectroscopy to confirm oxadiazole formation, and mass spectrometry.
  • The hydrochloride salt typically appears as a stable powder stored at 4 °C to maintain integrity.

Summary Table of Preparation Parameters

Parameter Details
Starting materials Nitrile precursor, hydroxylamine HCl, cyclopentylmethyl carboxylic acid derivative, cycloheptan-1-amine
Key reaction types Amidoxime formation, cyclodehydration, nucleophilic substitution, salt formation
Solvents Ethanol, pyridine, DMF, ether
Reaction conditions Reflux (60–110 °C), inert atmosphere as needed
Purification methods Recrystallization, chromatography
Product form Hydrochloride salt powder
Storage 4 °C, dry conditions

Research Findings and Notes

  • The oxadiazole scaffold is well-documented for its synthetic versatility and biological relevance, with the cyclopentylmethyl substituent contributing to lipophilicity and potential bioactivity modulation.
  • The cycloheptan-1-amine moiety adds conformational flexibility and basicity, important for receptor binding in medicinal chemistry applications.
  • The hydrochloride salt form improves solubility and handling, which is critical for research and potential pharmaceutical development.
  • No direct experimental procedures for this exact compound were found in open literature; however, the synthesis follows established oxadiazole chemistry principles, as supported by related studies on oxadiazole and triazole derivatives.

Q & A

What analytical techniques are recommended for characterizing this compound, and how should they be applied?

Methodological Answer:
For structural confirmation, use a combination of 1H and 13C NMR to analyze proton and carbon environments, particularly focusing on the oxadiazole and cycloheptane moieties. High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., amine N-H stretches). Cross-reference spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities. For purity assessment, employ HPLC with UV detection and compare retention times against standards .

What safety protocols are critical during experimental handling?

Methodological Answer:
Follow PPE requirements : nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Conduct reactions in a fume hood to avoid inhalation. For waste management, segregate aqueous and organic fractions, and neutralize acidic residues before disposal. Adhere to institutional guidelines for hazardous waste, as improper disposal may release toxic byproducts .

How can synthesis yield be optimized given steric hindrance from the cycloheptane ring?

Advanced Methodological Answer:
Optimize reaction conditions by:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of bulky intermediates.
  • Catalyst screening : Test Pd-based catalysts for coupling reactions, adjusting ligand steric bulk.
  • Temperature gradients : Perform kinetic studies at 50–100°C to identify ideal reaction windows.
    Monitor progress via TLC or LC-MS and isolate intermediates to identify bottlenecks. Statistical tools (e.g., DOE) can systematically evaluate parameter interactions .

How to resolve contradictions between crystallographic data and computational structural models?

Advanced Methodological Answer:
Reconcile discrepancies by:

Re-evaluating crystallization conditions : Ensure solvent-free crystals to avoid lattice distortions.

Validating computational parameters : Compare DFT-optimized geometries with X-ray diffraction data (e.g., bond angles, torsionals). Adjust basis sets (e.g., B3LYP/6-31G*) to improve accuracy.

Exploring conformational flexibility : Use molecular dynamics simulations to assess ring puckering in the cycloheptane group .

What methods ensure >98% purity for pharmacological studies?

Methodological Answer:
Employ preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA). Validate purity via:

  • Chiral chromatography to exclude enantiomeric impurities.
  • Karl Fischer titration for residual water content.
  • Elemental analysis to confirm C/H/N ratios within ±0.4% of theoretical values.
    Document purity thresholds as per pharmacopeial standards (e.g., USP monographs) .

How to design receptor-binding studies for this compound?

Advanced Methodological Answer:

Target selection : Prioritize GPCRs or ion channels based on structural analogs (e.g., cyclopentylmethyl motifs in known ligands).

Assay development : Use radioligand displacement assays (e.g., [3H]-labeled competitors) or SPR biosensors for real-time binding kinetics.

Negative controls : Include structurally similar but inactive analogs to confirm specificity.

Data analysis : Apply nonlinear regression (e.g., GraphPad Prism) to calculate Ki values and assess allosteric effects .

What strategies mitigate amine hydrochloride degradation during storage?

Methodological Answer:

  • Storage conditions : Use airtight containers under inert gas (N2/Ar) at −20°C.
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC.
  • Lyophilization : For long-term stability, lyophilize the compound and store as a free base, reconstituting with HCl when needed .

How to validate synthetic intermediates with complex stereochemistry?

Advanced Methodological Answer:

  • Chiral derivatization : Use Mosher’s acid to assign absolute configuration via 1H NMR.
  • NOESY experiments : Identify spatial proximities between protons in the cycloheptane and oxadiazole groups.
  • VCD spectroscopy : Compare experimental vibrational circular dichroism with computational spectra for stereoisomer confirmation .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
1-[5-(Cyclopentylmethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride
Reactant of Route 2
1-[5-(Cyclopentylmethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride

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